molecular formula C9H8BrFO2 B1380000 2-(3-Bromo-5-fluorophenoxymethyl)oxirane CAS No. 1515051-28-1

2-(3-Bromo-5-fluorophenoxymethyl)oxirane

Cat. No.: B1380000
CAS No.: 1515051-28-1
M. Wt: 247.06 g/mol
InChI Key: IAYLDVSLWMFGMD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxymethyl)oxirane is an organic compound with the molecular formula C9H8BrFO2. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane typically involves the reaction of 3-bromo-5-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenoxymethyl)oxirane
  • 2-(3-Chloro-5-fluorophenoxymethyl)oxirane
  • 2-(3-Bromo-5-chlorophenoxymethyl)oxirane

Uniqueness

2-(3-Bromo-5-fluorophenoxymethyl)oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and physical properties compared to similar compounds .

Biological Activity

2-(3-Bromo-5-fluorophenoxymethyl)oxirane, also known by its CAS number 1515051-28-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique oxirane (epoxide) structure, which is known to participate in various chemical reactions, including those relevant to biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFOC_{10}H_{8}BrFO. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The epoxide group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is common among epoxide-containing compounds.
  • Receptor Modulation : The compound may interact with specific receptors in cellular signaling pathways, altering physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties through disruption of microbial cell membranes or interference with metabolic processes.

Antimicrobial Studies

Research has indicated that compounds with similar structures have shown significant antimicrobial activity. For instance, studies on brominated and fluorinated phenolic compounds have demonstrated their effectiveness against various pathogenic bacteria.

CompoundActivityMechanism
This compoundPotentially AntimicrobialDisruption of cell membranes
8-Bromo-6-chloroflavoneBactericidalInhibition of growth in pathogenic bacteria
6-Methyl-8-nitroflavoneProbiotic ModulationEnhancement of beneficial gut bacteria

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of similar epoxide compounds on cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells through activation of caspase pathways, suggesting a potential role for this compound in cancer therapy.
  • Inflammation Models : In animal models of inflammation, compounds with structural similarities were found to reduce pro-inflammatory cytokines significantly. This suggests that this compound could have anti-inflammatory properties.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of halogenated phenolic compounds:

  • Increased Potency : The inclusion of trifluoromethyl groups in phenolic structures has been shown to enhance the potency of these compounds in inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .
  • Synergistic Effects : Studies have reported that combining halogenated compounds with other therapeutic agents can yield synergistic effects, enhancing overall efficacy against diseases such as cancer .

Properties

IUPAC Name

2-[(3-bromo-5-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLDVSLWMFGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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